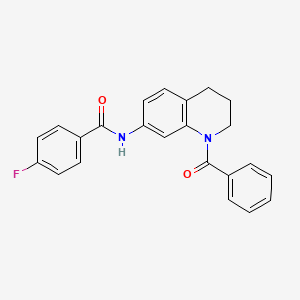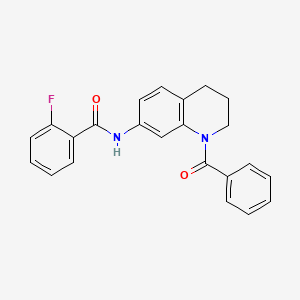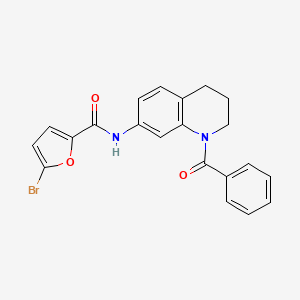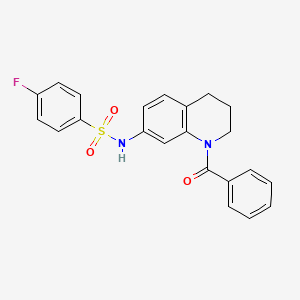
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-benzoyl-THQ has been used in a range of scientific research studies. In cell signaling studies, it has been used to investigate the effects of various cell signaling pathways, such as the Wnt/β-catenin and MAPK pathways. It has also been used to study the molecular mechanisms of drug action, as well as to develop new drugs and treatments. In addition, it has been used in studies to investigate the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body.
Mécanisme D'action
N-benzoyl-THQ acts by binding to specific receptors on the surface of cells. Once bound, it can activate or inhibit various cell signaling pathways, depending on the type of receptor that it binds to. It has been shown to activate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, as well as the MAPK pathway, which is involved in cell survival and death. In addition, it has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
N-benzoyl-THQ has been shown to have a range of biochemical and physiological effects. In studies, it has been shown to activate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, as well as the MAPK pathway, which is involved in cell survival and death. In addition, it has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce oxidative stress and to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzoyl-THQ has several advantages and limitations when used in lab experiments. One of the main advantages is that it is a relatively low-cost compound, which makes it an attractive option for researchers. In addition, it is relatively easy to synthesize, which makes it a useful compound for a range of experiments. However, it is important to note that N-benzoyl-THQ can be toxic in high concentrations, which can limit its use in some experiments.
Orientations Futures
There are a range of potential future directions for the use of N-benzoyl-THQ in scientific research. One potential direction is to further investigate the effects of N-benzoyl-THQ on cell signaling pathways, particularly the Wnt/β-catenin and MAPK pathways. Another potential direction is to investigate the effects of N-benzoyl-THQ on the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, further research could be done to investigate the potential therapeutic uses of N-benzoyl-THQ, such as its ability to reduce oxidative stress and protect cells from damage caused by free radicals. Finally, further research could be done to investigate the potential use of N-benzoyl-THQ in drug development and the development of new treatments.
Méthodes De Synthèse
N-benzoyl-THQ can be synthesized using a two-step synthesis process. The first step involves the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinoline and cyclopentanecarboxylic acid, which can be achieved by reacting the two compounds in a basic solution. The second step involves the conversion of the resulting product into N-benzoyl-THQ, which can be done by reacting the intermediate with anhydrous hydrogen chloride in an anhydrous solvent.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(16-7-4-5-8-16)23-19-12-13-20-18(15-19)11-6-14-24(20)22(26)17-9-2-1-3-10-17/h1-3,9-10,12-13,15-16H,4-8,11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVPHKFVOZHJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














